5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol
Description
5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-(4-methoxy-3-methylphenyl)propyl group and a thiol (-SH) moiety at position 2. The 1,3,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, making it a privileged structure in medicinal chemistry .
Properties
IUPAC Name |
5-[3-(4-methoxy-3-methylphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-8-10(6-7-11(9)16-2)4-3-5-12-14-15-13(18)17-12/h6-8H,3-5H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLUYDMSDPECMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC2=NNC(=S)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol typically involves the cyclization of hydrazides with carbon disulfide, potassium hydroxide, and ethanol . The reaction conditions are crucial, as the presence of water can hinder the cyclization process . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and ammonium thiocyanate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include acylated derivatives and thiazolidinones .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antibacterial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development . In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as thymidylate synthase, HDAC, and telomerase, which are crucial for cancer cell proliferation . Additionally, it can bind to nucleic acids and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:
Biological Activity
5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumoral, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 µg/mL |
| This compound | S. aureus | 0.25 µg/mL |
| This compound | M. tuberculosis | 0.03 µg/mL |
The compound shows potent activity against E. coli and S. aureus, with MIC values lower than many conventional antibiotics .
Antitumor Activity
The potential antitumor effects of oxadiazole derivatives have been investigated in several studies. The compound has been shown to induce apoptosis in cancer cell lines.
Case Study: Apoptotic Mechanism
A study involving MCF-7 breast cancer cells revealed that treatment with the compound increased p53 expression and caspase-3 cleavage, leading to enhanced apoptotic activity . This mechanism suggests that the compound may serve as a lead for developing new anticancer therapies.
Other Biological Activities
In addition to antimicrobial and antitumor properties, oxadiazoles have been explored for their anti-inflammatory and antimalarial activities.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
